2,4-dimethyl 5-amino-3-(bromomethyl)thiophene-2,4-dicarboxylate
Overview
Description
2,4-dimethyl 5-amino-3-(bromomethyl)thiophene-2,4-dicarboxylate is a thiophene derivative. Thiophene compounds are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. This particular compound features a bromomethyl group, which can participate in various chemical reactions, making it a versatile intermediate in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl 5-amino-3-(bromomethyl)thiophene-2,4-dicarboxylate typically involves the bromination of a suitable thiophene precursor followed by functional group modifications. One common approach is the bromination of 2,4-dimethyl thiophene-2,4-dicarboxylate using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The resulting bromomethyl derivative can then be aminated using ammonia or an amine source under suitable conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and amination reactions, optimized for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,4-dimethyl 5-amino-3-(bromomethyl)thiophene-2,4-dicarboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to modify the carboxylate groups or the bromomethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, thiols, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of azido, thioether, or secondary amine derivatives.
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of alcohols or amines from the reduction of carboxylate or bromomethyl groups.
Scientific Research Applications
2,4-dimethyl 5-amino-3-(bromomethyl)thiophene-2,4-dicarboxylate has several applications in scientific research:
Medicinal Chemistry: As a building block for the synthesis of biologically active molecules, including potential drug candidates.
Materials Science: Used in the development of organic semiconductors and conductive polymers.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2,4-dimethyl 5-amino-3-(bromomethyl)thiophene-2,4-dicarboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to potential therapeutic effects or toxicity.
Comparison with Similar Compounds
Similar Compounds
2,4-dimethyl thiophene-2,4-dicarboxylate: Lacks the bromomethyl and amino groups, making it less reactive.
5-amino-3-(bromomethyl)thiophene-2-carboxylate: Similar structure but with different substitution patterns, affecting its reactivity and applications.
Uniqueness
2,4-dimethyl 5-amino-3-(bromomethyl)thiophene-2,4-dicarboxylate is unique due to the presence of both bromomethyl and amino groups, which provide multiple reactive sites for chemical modifications. This versatility makes it a valuable intermediate in various synthetic pathways and applications.
Properties
IUPAC Name |
dimethyl 5-amino-3-(bromomethyl)thiophene-2,4-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO4S/c1-14-8(12)5-4(3-10)6(9(13)15-2)16-7(5)11/h3,11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSHYUGFGVPXST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC(=C1CBr)C(=O)OC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601176161 | |
Record name | 2,4-Dimethyl 5-amino-3-(bromomethyl)-2,4-thiophenedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601176161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
749902-86-1 | |
Record name | 2,4-Dimethyl 5-amino-3-(bromomethyl)-2,4-thiophenedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=749902-86-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dimethyl 5-amino-3-(bromomethyl)-2,4-thiophenedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601176161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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